2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one (PMDT) is an organic compound which has been studied extensively in recent years. It is an oxygenated derivative of the bicyclic tridecane hydrocarbon structure and is of significant interest to the scientific community due to its unique properties and potential applications. PMDT has been studied for its potential use in a variety of fields, including synthetic organic chemistry, biochemistry, and drug discovery.
科学的研究の応用
Neuropharmacological Applications
Research on orexin-1 receptor antagonists, such as compound 56, highlights their role in attenuating stress-induced hyperarousal without causing hypnotic effects. This suggests potential applications in treating psychiatric disorders associated with stress or hyperarousal states, such as panic or anxiety, by modulating arousal-related processes without significantly altering spontaneous sleep patterns (Bonaventure et al., 2015).
Environmental Toxicology
Studies on oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), like hydroxychrysenes, have revealed their environmental impact and regioselective toxicity. Such compounds can cause anemia and mortality in aquatic organisms, with the toxicity modulated by mechanisms like aryl hydrocarbon receptor activation and oxidative stress. This underscores the importance of understanding the environmental behavior and toxicological effects of such compounds to mitigate their impact on ecosystems (Tanabe & Schlenk, 2023).
Anticonvulsant Research
Phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models have been explored for their anticonvulsant activities. These compounds are evaluated for their effectiveness in mouse models, providing a basis for developing new therapeutic agents for epilepsy and convulsive disorders. The research aims to identify compounds with potent, broad-spectrum anticonvulsant effects, contributing to the advancement of epilepsy treatment (Brouillette et al., 1988).
Oncology and Antitumor Research
The development of new antitumor antibiotics, like FR-900482, demonstrates the ongoing search for effective cancer treatments. These compounds are evaluated for their antitumor activity and hematological toxicity, providing insights into their therapeutic potential and safety profiles. The research contributes to the discovery and development of novel antitumor agents with improved efficacy and safety compared to existing treatments (Hirai et al., 1987).
特性
IUPAC Name |
(1S,2R,3R,6R,7S,8S,9R,10R,12R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25(39)36(10,43)31-22(6)37(44)18(2)16-35(9,51-37)30(50-33-27(40)24(38(11)12)15-19(3)46-33)20(4)28(21(5)32(42)49-31)48-26-17-34(8,45-13)29(41)23(7)47-26/h18-31,33,39-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,33+,34-,35-,36-,37+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQWFALQXSTOS-NXABLXKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@H]1[C@H]([C@@]2([C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。